N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound belonging to a class of molecules known as pyrazoles. This compound is notable for its intricate molecular structure, which confers unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c1-14(2)6-9-26-19(15(3)4)18(11-22-26)23-20(27)25-8-7-16(13-25)17-10-21-24(5)12-17/h10-12,14-16H,6-9,13H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGJMFGWLQACQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)NC(=O)N2CCC(C2)C3=CN(N=C3)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common approach begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. Subsequently, the methyl and isopropyl groups are introduced via alkylation reactions. The pyrrolidine ring is then formed through another cyclization step, followed by the attachment of the carboxamide group in the final stage.
Industrial Production Methods: Industrial production methods often scale up the laboratory synthesis process. They may employ batch reactors for precise control over reaction conditions such as temperature, pressure, and time. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow reactors can also be used for large-scale production, enhancing efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Typical reagents used in the reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Conditions such as solvent choice, temperature, and pH are meticulously controlled to ensure the desired outcome.
Major Products Formed: Depending on the specific reaction, major products formed can include derivatives with altered functional groups. For instance, oxidation reactions may yield hydroxyl or carbonyl derivatives, while substitution reactions might produce halogenated compounds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : It is used in the development of biochemical assays and studying enzyme interactions.
Industry: : Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazole and pyrrolidine rings facilitate binding to active sites, while the carboxamide group enhances solubility and bioavailability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biochemical responses.
Comparison with Similar Compounds
Compared to other pyrazole-based compounds, this molecule stands out due to its additional pyrrolidine and carboxamide groups, which confer enhanced stability and specific reactivity. Similar compounds include N-(1-phenylethyl)-5-methylpyrazol-3-ylamine and 1-(1-methyl-1H-pyrazol-4-yl)-N-phenylmethanamine, which share structural elements but differ in their substituent groups and overall properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
